Nybomycin deriv
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H20ClN3O3 |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
6-[(dimethylamino)methyl]-3,10-dimethyl-15-oxa-3,13-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2(7),5,8,10-pentaene-4,12-dione;hydrochloride |
InChI |
InChI=1S/C18H19N3O3.ClH/c1-10-5-15(23)21-9-24-18-16-13(7-12(10)17(18)21)11(8-19(2)3)6-14(22)20(16)4;/h5-7H,8-9H2,1-4H3;1H |
InChI Key |
FALWMIAEJSRSFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2COC3=C2C1=CC4=C3N(C(=O)C=C4CN(C)C)C.Cl |
Origin of Product |
United States |
Discovery, Isolation, and Taxonomic Origin of Nybomycin and Its Natural Derivatives
Historical Discovery and Initial Characterization
Nybomycin (B1677057) was first reported in 1955 ukri.orgmdpi.comukri.orgmedchemexpress.comcaymanchem.comnih.govtoku-e.comnih.govimperial.ac.uk. At the time of its initial discovery, it was characterized as a novel antibiotic with both antiphage and antibacterial properties medchemexpress.comtoku-e.com. However, early research indicated that Nybomycin possessed variable antibacterial potency, was extremely insoluble in water, and consequently, did not find immediate clinical utility or development as a therapeutic agent ukri.orgukri.org. Preliminary studies in the 1970s also suggested that its biosynthesis did not conform to known pathways, hinting at novel chemical and biochemical mechanisms ukri.org.
Re-discovery and Renewed Research Interest
A significant shift in the research landscape for Nybomycin occurred around 2012 when the compound experienced a "re-discovery" ukri.orgukri.org. This renewed interest stemmed from its identification during screening for substances active against multidrug-resistant Staphylococcus aureus (MRSA) strains ukri.orgukri.org. Crucially, Nybomycin was found to exhibit a peculiar activity profile: it was inactive against antibiotic-sensitive Staphylococcus aureus strains with intact gyrase genes but was active against strains with mutated gyrase genes, conferring resistance to quinolone antibiotics ukri.orgmdpi.comnih.govtoku-e.comnih.gov. This unique characteristic, where it selectively targets quinolone-resistant bacteria and, in some cases, can even re-sensitize them to quinolones, led to Nybomycin being termed a "reverse antibiotic" ukri.orgukri.orgimperial.ac.ukuni-saarland.dedntb.gov.ua. This phenomenon has sparked considerable research into its potential as a novel therapeutic agent to combat antibiotic resistance ukri.orgukri.orgimperial.ac.ukuni-saarland.dedntb.gov.ua.
Microbial Sources and Producing Strains
Nybomycin and its derivatives are primarily produced by bacteria belonging to the genus Streptomyces. These bacteria are ubiquitous in various ecosystems, including terrestrial and marine environments uni-saarland.demdpi.comdntb.gov.ua.
Terrestrial Streptomyces Species
Historically, Nybomycin was first isolated from terrestrial Streptomyces species toku-e.com. For instance, Streptomyces sp. A717 was an early source from which Nybomycin was isolated caymanchem.comtoku-e.com. More recently, Streptomyces strains isolated from mining reclamation sites have also yielded Nybomycin and its analogues, such as Streptomyces sp. AD-3-6 acs.org. Streptomyces species are widely distributed in soil environments, making them a rich source for natural product discovery uni-saarland.demdpi.comdntb.gov.ua.
Marine-Derived Streptomyces Species
In addition to terrestrial sources, marine-derived Streptomyces species have also been identified as producers of Nybomycin and related compounds mdpi.comnih.govtoku-e.comnih.govfrontiersin.orgresearchgate.netfrontiersin.org. One notable example is Streptomyces albus subsp. chlorinus NRRL B-24108, a marine strain from which the Nybomycin gene cluster has been identified and studied through heterologous expression mdpi.comnih.govfrontiersin.orgfrontiersin.org. Another study reported the re-discovery of Nybomycin from a marine-derived Streptomyces sp. MS44 toku-e.com. Marine actinomycetes, in general, are recognized as a significant reservoir for novel bioactive secondary metabolites mdpi.comresearchgate.net.
Isolation of Deoxynybomycin (B1670259) and Other Natural Analogues
Beyond the parent compound Nybomycin, research has also led to the isolation and characterization of several natural derivatives and analogues. Deoxynybomycin (DNM) is one such significant analogue, which also exhibits activity against mutant DNA gyrase nih.govdntb.gov.uaresearchgate.net. Other identified natural analogues include Nybomycins B, C, and D, as well as deoxynyboquinone (B1670260) and various rubromycins, isolated from Streptomyces sp. AD-3-6 acs.org. The identification of these related compounds provides a broader understanding of the chemical space and potential biological activities within the Nybomycin family acs.org. The isolation and characterization of these compounds often involve sophisticated chromatographic techniques and spectroscopic analyses, such as HPLC-MS and NMR mdpi.comcaymanchem.comfrontiersin.org.
Molecular Mechanism of Action of Nybomycin Derivatives
Inhibition of Bacterial Type II Topoisomerases
Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are heterotetrameric enzymes composed of two A subunits and two B subunits (GyrA₂GyrB₂ for DNA gyrase and ParC₂ParE₂ for topoisomerase IV) nih.govresearchgate.netnih.govmdpi.com. DNA gyrase is responsible for introducing negative supercoils into DNA, while topoisomerase IV primarily decatenates replicated chromosomes and relaxes positive supercoils nih.govresearchgate.netnih.gov.
Nybomycins are characterized by their "reverse antibiotic" property, meaning they selectively inhibit bacteria that are resistant to fluoroquinolones, often by targeting a mutated form of DNA gyrase nih.govresearchgate.netasm.orgnih.gov. This effect is particularly pronounced in Gram-positive bacteria with specific mutations, such as the S83L/I substitution in the GyrA subunit, which confers fluoroquinolone resistance nih.govresearchgate.netasm.orgnih.govmdpi.comresearchgate.net. While nybomycins are generally inactive against wild-type, fluoroquinolone-sensitive (FQS) strains, they can inhibit both FQS and fluoroquinolone-resistant (FQR) Escherichia coli DNA gyrase asm.orgnih.gov. This selective activity against resistant strains makes them a promising avenue for combating antibiotic resistance nih.govresearchgate.netasm.orgnih.gov.
In addition to DNA gyrase, nybomycin (B1677057) derivatives also interact with topoisomerase IV asm.orgresearchgate.net. Topoisomerase IV shares significant structural similarity with DNA gyrase, and inhibitors targeting one often affect the other mdpi.comasm.org. Nybomycin has been shown to inhibit the decatenation activity of E. coli topoisomerase IV asm.orgresearchgate.net. Similar to its action on DNA gyrase, nybomycin may stabilize covalent cleavage complexes between topoisomerase IV and nicked DNA asm.org. The mechanism of interaction with topoisomerase IV involves its homologous subunits, ParC and ParE, analogous to the GyrA and GyrB subunits of DNA gyrase mdpi.com.
Distinct Binding Site Analysis on DNA Gyrase
Molecular docking studies suggest that nybomycin binds to DNA gyrase at a site that is distinct from the binding location of fluoroquinolones nih.govresearchgate.netasm.org. This difference in binding site is indicative of a different mechanism of action compared to FQs.
Analysis of the putative binding pocket for nybomycin in DNA gyrase has identified several key residues in the GyrA subunit that are likely involved in the interaction. These include aspartic acid at position 82 (D82), methionine at position 120 (M120), and arginine at position 121 (R121) nih.govasm.org. These residues are conserved across type II topoisomerases in E. coli and Staphylococcus aureus, suggesting a conserved binding motif nih.govasm.org. Specifically, D82 is known to be important for the binding of NBTI compounds, which share mechanistic similarities with nybomycin nih.govasm.org. Hydrogen bonds are predicted to form between nybomycin and the backbone of M121 (M120 in E. coli) and the side chain of D83 (D82 in E. coli). Furthermore, R122 (R121 in E. coli) may play a role through cation–π interactions with the aromatic system of nybomycin nih.govasm.org.
Fluoroquinolones typically bind to a site that stabilizes the double-stranded DNA break formed during the catalytic cycle of DNA gyrase nih.govmdpi.com. In contrast, nybomycin appears to bind in a hydrophobic pocket, potentially located between GyrA subunits, and at a position relatively distant from the fluoroquinolone binding site nih.gov. This distinct binding mode leads to a different outcome: while FQs stabilize double-stranded DNA breaks, nybomycin activity results in the accumulation of nicked DNA, characterized by a single-stranded break. This mechanism is more akin to that of NBTI (novel bacterial topoisomerase inhibitor) compounds nih.govresearchgate.net.
Modulation of DNA Topoisomerase Activity
Nybomycin derivatives modulate the activity of bacterial topoisomerases by stabilizing cleavage complexes. Unlike fluoroquinolones, which stabilize double-stranded DNA breaks, nybomycins lead to the accumulation of nicked DNA nih.govresearchgate.net. This suggests that nybomycins inhibit different stages of the DNA topoisomerase catalytic cycle. For instance, nybomycin may stabilize covalent cleavage complexes between topoisomerase IV and nicked DNA at lower concentrations, while at higher concentrations, it suppresses the catalytic activity of topoisomerase IV asm.org. The precise mechanism by which nybomycins modulate DNA supercoiling and decatenation activities, beyond stabilizing these intermediate complexes, is an area of ongoing research.
Data Table: Inhibition of Bacterial Topoisomerases by Nybomycin
| Target Enzyme | Bacterial Strain/Mutant | IC₅₀ Value (μM) | Reference |
| Topoisomerase IV | E. coli | 67 | asm.org |
| DNA Gyrase (Wild-type) | E. coli | 268 | asm.org |
| DNA Gyrase (S83L mutant) | E. coli | 134 | asm.org |
Compound List
Nybomycin (NYB)
Nybomycin derivatives (as a class)
Deoxynybomycin (B1670259) (DNM) (mentioned in context of derivatives)
Molecular Basis of Antimicrobial Resistance and Reversal by Nybomycin Derivatives
Mechanisms of Fluoroquinolone Resistance in Target Bacteria
Fluoroquinolone resistance in bacteria is a multifactorial issue, with two primary mechanisms being the alteration of drug targets and the increased activity of efflux pump systems.
The most common mechanism of fluoroquinolone resistance involves point mutations within the Quinolone Resistance-Determining Regions (QRDRs) of the genes encoding DNA gyrase subunits (gyrA and gyrB) and topoisomerase IV subunits (parC and parE) Current time information in Northern Peninsula Area Regional, AU.asm.orgnih.govekb.egplos.orgasm.orgnih.govmdpi.comjpedres.org. These mutations lead to amino acid substitutions that alter the drug-binding pocket of the enzymes, reducing the affinity of fluoroquinolones for their targets nih.gov.
GyrA Mutations: In Escherichia coli, substitutions at positions Ser83 (e.g., S83L, S83I) and Asp87 (e.g., D87N, D87G, D87Y) within the GyrA subunit are frequently associated with fluoroquinolone resistance Current time information in Northern Peninsula Area Regional, AU.asm.orgjpedres.orgfrontiersin.orgplos.orgjidc.orgnih.govagriculturejournals.czoup.comasm.orgnih.govresearchgate.net. The S83L mutation alone can confer a significant level of resistance to ciprofloxacin (B1669076), increasing the minimum inhibitory concentration (MIC) from 0.016 mg/L to 0.38 mg/L frontiersin.org. Combinations of mutations, such as S83L with D87N, often lead to even higher levels of resistance Current time information in Northern Peninsula Area Regional, AU.asm.orgplos.orgagriculturejournals.czoup.com. In Mycobacterium tuberculosis, mutations at codons 90, 91, and 94 of gyrA (e.g., A90V, S91P, D94G, D94N) are primary drivers of fluoroquinolone resistance asm.orgekb.egplos.orgbjid.org.broup.comnih.govtandfonline.com. For instance, D94G and D94N mutations are strongly associated with higher resistance levels to moxifloxacin (B1663623) nih.govtandfonline.com.
ParC Mutations: Mutations in the parC gene, encoding a subunit of topoisomerase IV, also contribute to fluoroquinolone resistance, particularly in Gram-negative bacteria Current time information in Northern Peninsula Area Regional, AU.nih.govasm.orgnih.govjpedres.orgjidc.orgagriculturejournals.czplos.org. Common substitutions include Ser80 (e.g., S80I, S80R) and Glu84 (e.g., E84G, E84V) Current time information in Northern Peninsula Area Regional, AU.asm.orgjpedres.orgjidc.orgagriculturejournals.czplos.org. While gyrA mutations are often the initial step, mutations in parC can further increase resistance, leading to high-level fluoroquinolone resistance when present in combination with gyrA mutations nih.govasm.orgplos.org.
Table 1: Key QRDR Mutations and Fluoroquinolone Resistance
Efflux pumps are transmembrane protein complexes that actively transport various substances, including antibiotics, out of the bacterial cell nih.govfrontiersin.orgnih.govfrontiersin.orgoup.comfrontiersin.org. Overexpression or altered regulation of these pumps can significantly reduce the intracellular concentration of fluoroquinolones, leading to bacterial resistance nih.govbjid.org.brplos.orgfrontiersin.orgnih.govasm.orgmdpi.commcmaster.caasm.orgbvsalud.org.
Bacteria possess several families of efflux pumps, including the ATP-binding cassette (ABC), Major Facilitator Superfamily (MFS), Multidrug and Toxic Compound Extrusion (MATE), Resistance-Nodulation-Division (RND), and Small Multidrug Resistance (SMR) families nih.govfrontiersin.orgnih.govfrontiersin.orgoup.comfrontiersin.org. In Gram-negative bacteria, RND-type pumps, such as the AcrAB-TolC system in E. coli and Salmonella, and MexAB-OprM in Pseudomonas aeruginosa, are particularly significant due to their broad substrate specificity and contribution to multidrug resistance (MDR) nih.govplos.orgbjid.org.brfrontiersin.orgoup.comfrontiersin.orgasm.orgmdpi.commcmaster.caasm.orgbvsalud.orgbmbreports.org. The AdeABC pump system in Acinetobacter baumannii also contributes to resistance against fluoroquinolones and other antibiotic classes nih.govnih.gov.
Table 2: Major Bacterial Efflux Pump Families and Examples
| Efflux Pump Family | Examples of Pumps & Associated Bacteria | Substrates / Associated Resistance | Reference(s) |
| RND | AcrAB-TolC (E. coli, Salmonella) | Fluoroquinolones, β-lactams, tetracyclines, macrolides, chloramphenicol (B1208) nih.govplos.orgbjid.org.brfrontiersin.orgasm.orgmcmaster.cabvsalud.orgbmbreports.org | nih.govfrontiersin.orgplos.orgbjid.org.brfrontiersin.orgoup.comfrontiersin.orgasm.orgmdpi.commcmaster.caasm.orgbvsalud.orgbmbreports.org |
| RND | MexAB-OprM (P. aeruginosa) | Fluoroquinolones, macrolides, tetracyclines, β-lactams mdpi.com | nih.govfrontiersin.orgmdpi.comasm.orgtouro.edu |
| RND | AdeABC (Acinetobacter baumannii) | Fluoroquinolones, aminoglycosides, β-lactams, tetracyclines nih.govnih.gov | nih.govnih.gov |
| MFS | NorA (Staphylococcus aureus) | Antimicrobials, biocides nih.gov | nih.govnih.govnih.govfrontiersin.orgoup.comwikipedia.org |
| RND | MexEF-OprN (P. aeruginosa) | Fluoroquinolones, β-lactams, aminoglycosides frontiersin.orgasm.org | frontiersin.orgasm.org |
Nybomycin's Selective Activity Against Fluoroquinolone-Resistant Bacterial Strains
Nybomycins (NYB) and their derivatives (NYBs) represent a novel class of compounds with a unique "reverse antibiotic" mechanism of action nih.govoup.comasm.orgnih.govresearchgate.netoup.comtandfonline.comwikipedia.orgnih.govresearchgate.net. Unlike conventional antibiotics that target essential bacterial processes in both susceptible and resistant strains, NYBs selectively inhibit the growth of bacterial strains that have acquired resistance to fluoroquinolones. This selectivity is primarily attributed to their ability to target the mutated forms of DNA gyrase, particularly those with specific amino acid substitutions in the GyrA subunit, such as the prevalent S83L mutation oup.comasm.orgnih.govresearchgate.nettandfonline.combmbreports.orgwikipedia.orgresearchgate.net.
Nybomycins demonstrate little to no activity against bacterial strains expressing wild-type, fluoroquinolone-susceptible (FQS) gyrase oup.comasm.orgnih.govresearchgate.nettandfonline.combmbreports.orgwikipedia.orgresearchgate.net. In contrast, they potently inhibit the activity of fluoroquinolone-resistant (FQR) DNA gyrase, especially when the resistance is conferred by mutations like S83L in GyrA oup.comasm.orgnih.govresearchgate.nettandfonline.combmbreports.orgwikipedia.orgresearchgate.net. This targeted action means that NYBs can effectively combat FQR bacteria without exerting significant pressure on susceptible populations, thereby potentially mitigating the development of further resistance.
Table 3: Nybomycin (B1677057) Activity Against Resistant vs. Susceptible Bacteria
| Compound | Target Bacteria Type | Target Enzyme/Mutation | Activity Against FQS Bacteria | Activity Against FQR Bacteria | Reference(s) |
| Nybomycin (NYB) | Staphylococcus aureus | Wild-type GyrA (FQS) | Inactive oup.comtandfonline.combmbreports.orgwikipedia.orgresearchgate.net | - | oup.comasm.orgnih.govresearchgate.nettandfonline.combmbreports.orgwikipedia.orgresearchgate.net |
| Staphylococcus aureus | Mutated GyrA (e.g., S83L/S84L) (FQR) | - | Potently inhibits oup.comtandfonline.combmbreports.orgwikipedia.orgresearchgate.net | oup.comasm.orgnih.govresearchgate.nettandfonline.combmbreports.orgwikipedia.orgresearchgate.net | |
| Escherichia coli (ΔtolC strain) | Wild-type GyrA (FQS) | Inactive asm.orgnih.govresearchgate.nettandfonline.com | - | asm.orgnih.govresearchgate.nettandfonline.com | |
| Escherichia coli (ΔtolC strain) | Mutated GyrA (S83L) (FQR) | - | Sensitive asm.orgnih.govresearchgate.nettandfonline.com | asm.orgnih.govresearchgate.nettandfonline.com |
Genetic Basis of Nybomycin Resistance
While nybomycins are effective against FQ-resistant bacteria, bacteria can also develop resistance to nybomycins themselves. Interestingly, the genetic basis for nybomycin resistance can paradoxically lead to resensitization to fluoroquinolones.
In some instances, strains resistant to nybomycin have been observed to regain susceptibility to fluoroquinolone antibiotics. This phenomenon is linked to specific "reverse mutations" occurring in the gyrA gene. For example, a reverse mutation of Leu84Ser in the gyrA gene has been identified in Staphylococcus aureus strains that, while becoming resistant to nybomycin, simultaneously reverted to being susceptible to fluoroquinolones nih.govbmbreports.org. This observation highlights a complex interplay between resistance mechanisms and suggests that nybomycin-resistant mutants can effectively "reset" their susceptibility profile towards older antibiotic classes oup.com. This unique characteristic underscores the potential of nybomycin derivatives not only to combat existing resistance but also to manage the evolution of resistance itself.
Implications of "Resistance Cycling" for Antimicrobial Strategy
The "reverse antibiotic" property of nybomycin derivatives has profound implications for antimicrobial strategies aimed at combating the relentless cycle of resistance. By selectively targeting resistant bacteria and, in some cases, facilitating resensitization to previously ineffective drugs, NYBs offer a novel approach to managing AMR nih.govoup.comoup.com.
The ability of nybomycin to inhibit FQ-resistant gyrase while leaving FQS gyrase largely unaffected means it can be used to suppress FQR strains without promoting resistance in susceptible ones. Furthermore, the phenomenon where nybomycin resistance leads to fluoroquinolone resensitization suggests a potential strategy for "resistance cycling." This could involve using nybomycin to clear FQR infections, and in cases where nybomycin resistance emerges, the resulting bacterial population might become susceptible to fluoroquinolones again, allowing for a sequential or combination therapy approach oup.comoup.com. This strategy could potentially break the cycle of accumulating resistance, offering a sustainable way to preserve the efficacy of existing antibiotic classes and develop new treatment paradigms.
Structure Activity Relationship Sar Studies of Nybomycin Derivatives
Correlating Structural Motifs with Biological Potency
SAR studies have revealed that specific structural features of nybomycin (B1677057) derivatives are directly correlated with their biological potency. Research indicates that modifications at various positions of the deoxynybomycin (B1670259) scaffold can significantly impact its activity against FQR strains. For instance, compounds with a single methyl addition generally retained good activity against FQR Staphylococcus aureus (MRSA) nih.gov. Further substitutions at certain positions were tolerated, while modifications at others were less favorable for potency nih.gov. Longer chains appended to specific parts of the molecule (e.g., position A) also generally maintained potency nih.gov. These findings suggest that the core structure of deoxynybomycin is a robust platform for developing potent antibacterial agents, with specific side chains playing a critical role in modulating activity.
Identification of Novel Structural Determinants for Activity
SAR investigations have successfully identified novel structural determinants responsible for the antibiotic activity of nybomycin derivatives. Studies have highlighted that the ability of nybomycins to selectively inhibit mutant DNA gyrase, particularly in FQR bacteria, is a key feature google.comasm.orgresearchgate.net. For example, the S84L mutation in the GyrA subunit of S. aureus DNA gyrase significantly enhances susceptibility to nybomycins, a characteristic not observed with fluoroquinolones against wild-type gyrase researchgate.net. Research also points to specific residues in the binding pocket of DNA gyrase, such as D82, M120, and R121 of GyrA, as potentially involved in nybomycin interactions nih.gov. These residues are conserved across different bacterial species, suggesting a conserved binding mechanism. Furthermore, the presence of specific amino acid residues at position 74 in GyrA has been implicated in the "reversibility status" of nybomycin compounds, indicating its role in the differential activity observed across species nih.gov.
Development of Analogues with Enhanced or Modified Activity Profiles
The challenges associated with the natural isolation and solubility of nybomycin and deoxynybomycin have driven the synthesis and evaluation of numerous analogues with enhanced or modified activity profiles google.comimperial.ac.ukuni-saarland.de. Efforts have focused on improving their ability to penetrate Gram-negative bacteria, a limitation of the parent compounds nih.govnih.gov. For example, chemical modifications have been explored to confer activity against relevant Gram-negative pathogens, potentially by targeting DNA gyrase in these species and leveraging FQR-related mutations uni-saarland.decarb-x.org. These modifications aim to broaden the spectrum of activity and overcome the inherent limitations of the natural products, making them more viable candidates for clinical development google.comimperial.ac.uk.
Impact of Structural Modifications on Spectrum of Activity
Structural modifications to the nybomycin scaffold have a direct impact on the spectrum of bacterial activity. While native nybomycins are primarily active against Gram-positive FQR bacteria asm.orgimperial.ac.uknih.gov, research has shown that structural alterations can lead to activity against Gram-negative bacteria uni-saarland.decarb-x.org. For instance, a deoxynybomycin analogue was developed that exhibited Gram-negative activity (MIC values of 0.5–16 μg/mL, depending on the strain) while retaining its Gram-positive activity carb-x.org. This expansion of the spectrum is crucial for addressing a wider range of bacterial infections. Conversely, some modifications, such as oxidation at specific positions (e.g., C-3′) or the presence of certain structural features like a uni-saarland.deuni-saarland.de-spiroketal, have been associated with reduced or absent activity against Gram-negative bacteria and fungi nih.gov.
Computational Approaches in SAR Elucidation (e.g., Molecular Docking)
Computational approaches, including molecular docking, play a significant role in elucidating the SAR of nybomycin derivatives and guiding the design of new analogues nih.govkubinyi.denih.govnih.govmdpi.comresearchgate.net. Molecular docking studies can predict the binding modes of nybomycin derivatives within the active sites of their target enzymes, such as bacterial DNA gyrase nih.govresearchgate.net. By analyzing the interactions between the docked ligands and the amino acid residues of the target protein, researchers can identify key structural features that contribute to binding affinity and biological activity nih.govmdpi.com. For example, molecular docking has been used to identify potential binding pockets and residues involved in nybomycin interaction with DNA gyrase nih.gov. These computational insights help in understanding the mechanism of action and in rationally designing derivatives with improved potency and selectivity, thereby accelerating the drug discovery process kubinyi.denih.govnih.govmdpi.comresearchgate.net.
Synthetic Chemistry and Analog Generation of Nybomycin and Its Derivatives
Challenges in Chemical Synthesis of Nybomycin (B1677057) Core Scaffold
Key challenges include:
Stereochemical Complexity: While specific stereochemical challenges for Nybomycin's core are not extensively detailed in the provided snippets, the general synthesis of complex natural products often involves managing multiple chiral centers, requiring precise stereocontrol nih.govresearchgate.netnih.govmdpi.comsci-hub.sedigitellinc.com.
Solubility Issues: Deoxynybomycin (B1670259) (DNM) itself exhibits poor solubility in aqueous solutions, which complicates its biological evaluation and potential therapeutic applications nih.govnih.govgoogle.comgoogleapis.com.
Development of Scalable and Robust Synthetic Routes
In response to these challenges, researchers have developed new, more efficient, scalable, and robust synthetic routes to the Nybomycin scaffold and its derivatives medchemexpress.comnih.gov. These advancements aim to facilitate the exploration of structure-activity relationships (SAR) and the development of novel analogues with improved properties.
Strategies for Derivatization and Analogue Construction
The development of efficient synthetic pathways has opened avenues for the systematic derivatization of the Nybomycin scaffold, aiming to enhance its therapeutic potential and expand its spectrum of activity.
Nybomycin possesses a complex fused ring system with a molecular formula of C16H14N2O4 nih.govdrugfuture.comtoku-e.com. Its structure includes a hydroxymethyl group and methyl substituents on a pyridoquinolinedione core nih.govdrugfuture.com. Strategies for derivatization often focus on modifying these functional groups or the core scaffold to alter physicochemical properties, such as solubility, or to modulate biological activity.
A primary focus for analogue development has been to address the poor aqueous solubility of DNM. Researchers have hypothesized that modifications, such as the addition of alkyl chains, can disrupt π-stacking interactions within the molecule, thereby increasing both aqueous and organic solubility nih.govnih.govgoogle.comgoogleapis.com. For example, a derivative (DNM-2) showed a significant increase in aqueous solubility compared to DNM.
Table 2: Solubility Improvement in DNM Derivatives
| Compound | Solubility (μM) | Solvent | Reference |
|---|---|---|---|
| Deoxynybomycin (DNM) | 9 | Aqueous | nih.gov |
Furthermore, standard organic synthesis techniques, including the use of protecting groups for hydroxyl and carboxylic acid functionalities, are employed to facilitate selective modifications google.comwikipedia.org. Chemoselective demethylation of precursor molecules has also been utilized in the synthesis of novel analogues nih.gov.
The "reverse antibiotic" nature of Nybomycins, targeting mutant DNA gyrase and showing activity against FQR strains, drives the synthesis of novel analogues. These efforts aim to probe structure-activity relationships and potentially broaden the antibacterial spectrum beyond Gram-positive bacteria, where Nybomycins are primarily active nih.govresearchgate.net.
By leveraging the improved synthetic routes, researchers can generate diverse libraries of Nybomycin-like compounds for biological screening. These studies explore how structural modifications impact activity against various bacterial strains, including Gram-negative pathogens, and investigate mechanisms to overcome resistance nih.govsci-hub.se. The ultimate goal is to identify derivatives with enhanced potency, broader activity, and improved pharmacokinetic profiles for therapeutic applications against resistant infections.
Compound List:
Nybomycin
Deoxynybomycin (DNM)
Deoxynyboquinone (B1670260) (DNQ)
DNM-2
Nybomycin derivative (C18H20ClN3O3)
Anisole
Ethyl but-2-ynoate (B8739756)
Fluoroquinolones (Class)
Levofloxacin
Advanced Analytical and Methodological Approaches in Nybomycin Derivative Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are foundational for isolating and quantifying nybomycin (B1677057) derivatives from complex biological matrices and for assessing their purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in nybomycin derivative research, offering robust capabilities for both the separation of complex mixtures and the precise quantification of individual compounds. Studies have detailed the development and validation of HPLC methods for analyzing nybomycin and its related compounds, such as deoxynybomycin (B1670259) and nybomycin acetate (B1210297) nih.govoup.com. These methods are essential for monitoring production titers during fermentation processes nih.govoup.com. For instance, quantitative HPLC assays have been employed to track the time course of nybomycin production in large-scale fermentations nih.govoup.com. Research has also focused on developing simultaneous HPLC methods for quantifying multiple antibiotics, such as neomycin and polymyxin (B74138) B, in pharmaceutical formulations, demonstrating the adaptability of HPLC to analyze related aminoglycoside structures semanticscholar.org. Furthermore, HPLC has been used in preformulation studies to ensure the accuracy of neomycin estimation, aiding in both qualitative and quantitative analyses and providing a reliable foundation for drug development researchgate.net.
Table 8.1.1: Representative HPLC Parameters in Nybomycin Derivative Analysis
| Technique | Column Type | Mobile Phase Composition | Detection Method | Key Application | Reference |
| HPLC | C18 | Methanol/Water gradient with buffer | UV or ELSD | Quantification of nybomycin and derivatives, process monitoring | nih.govoup.comsemanticscholar.org |
| HPLC | Phenyl | Methanol/Trichloroacetic acid gradient | ELSD | Simultaneous quantification of neomycin/polymyxin B | semanticscholar.org |
| HPLC | C18(w) | Aqueous phosphoric acid | UV-detector (210 nm) | Stability indicating assay for neomycin sulfate | ekb.eg |
Thin-Layer Chromatography (TLC) provides a rapid, visual, and cost-effective method for the initial screening, identification, and qualitative analysis of nybomycin derivatives nih.govoup.comresearchgate.netfoodsafety.institute. TLC is valuable for monitoring fermentation broths and crude extracts, confirming the presence of specific compounds like deoxynybomycin alongside nybomycin nih.govoup.com. Methods have been developed for the derivatization of neomycin (a related aminoglycoside) with dabsyl chloride, followed by TLC-densitometric analysis for identification and quantification, showcasing TLC's utility in analyzing antibiotic derivatives nih.govptfarm.pl. TLC's application extends to identifying adulterants in food products and screening for antimicrobial compounds in plant extracts, highlighting its broad utility in natural product analysis foodsafety.institutenih.gov.
Table 8.1.2: Representative TLC Applications in Nybomycin Derivative Analysis
| Technique | Stationary Phase | Mobile Phase Example | Visualization Method | Key Application | Reference |
| TLC | Silica gel | n-butanol:2-butanone:25% ammonia:water (10:6:2:2) | UV light, Dabsyl chloride derivatization, Densitometry (460 nm) | Identification and quantification of neomycin derivatives | nih.govptfarm.pl |
| TLC | Silica gel | Various solvent systems | UV light, Ninhydrin spray | Separation and screening of antibiotic compounds | nih.govoup.comresearchgate.netnih.gov |
Spectrometric Methods for Structure Elucidation and Analysis
Spectrometric techniques are indispensable for determining the precise molecular structure and confirming the identity of nybomycin derivatives.
Mass Spectrometry (MS), including techniques like Desorption Chemical Ionization Mass Spectrometry (DCI/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), plays a critical role in the structural elucidation of nybomycin and its derivatives nih.govoup.comnih.govfrontiersin.orgmdpi.comfateallchem.dkresearchgate.net. DCI/MS has been used to suggest the co-production of deoxynybomycin, a derivative not previously reported from certain organisms nih.govoup.com. High-resolution MS, such as LC-QTOF, is employed for accurate mass measurements, enabling the determination of molecular formulas and the identification of novel compounds frontiersin.orgmdpi.com. MS/MS fragmentation patterns provide detailed structural information, aiding in the differentiation of isomers and the elucidation of complex molecular architectures nih.govfateallchem.dk. For instance, LC-MS/MS has been used to elucidate the structures of neomycin N-octyl derivatives, demonstrating its power in analyzing functionalized antibiotic analogs nih.gov. The analysis of nybomycin derivatives often involves Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) MS for detailed fragmentation analysis fateallchem.dk.
Table 8.2.1: Mass Spectrometry Applications in Nybomycin Derivative Research
| Technique | Ionization Method | Detector Type | Key Application | Research Findings | Reference |
| DCI/MS | Desorption Chemical Ionization | N/A | Detection of deoxynybomycin | Suggested co-production of deoxynybomycin | nih.govoup.com |
| LC-MS/MS | Electrospray Ionization (ESI) | Ion Trap Time-of-Flight (IT-TOF) | Structural elucidation of derivatives | Detailed structural information of neomycin N-octyl derivatives | nih.gov |
| LC-MS | Electrospray Ionization (ESI) | High-Resolution LC-QTOF | Identification of novel compounds | Determination of molecular formula and identification of benzanthric acid | frontiersin.orgmdpi.com |
| MS | Fourier Transform Ion Cyclotron Resonance (FT-ICR) | 7 T superconductive magnet | Structural elucidation | Assignment of molecular formula based on fine isotopic structure | researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is fundamental for the definitive structural determination of nybomycin derivatives frontiersin.orgresearchgate.netnih.govcdnsciencepub.comclockss.org. Advanced NMR techniques, including COSY, HSQC, HMBC, and ROESY, are employed to assign spectral signals to specific atoms, thereby confirming the complete molecular structure frontiersin.orgnih.gov. For example, the structure of benzanthric acid, a novel metabolite produced alongside nybomycin, was elucidated using a comprehensive suite of NMR experiments frontiersin.org. NMR data has also been used to confirm the structures of synthetic intermediates and derivatives related to the nybomycin scaffold, aiding in structure-activity relationship studies cdnsciencepub.comnih.gov. The analysis of polyether antibiotics also highlights the critical role of ¹³C NMR in structural elucidation, establishing empirical rules for such complex molecules clockss.org.
Table 8.2.2: NMR Spectroscopy Applications in Nybomycin Derivative Research
| Technique | Nuclei Observed | Key Experiments | Application | Research Findings | Reference |
| NMR | ¹H, ¹³C | ¹H NMR, ¹³C NMR | Structure determination | Confirmation of synthetic intermediates, structural properties | cdnsciencepub.com |
| NMR | ¹H, ¹³C | ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, ROESY | Detailed structure elucidation | Elucidation of benzanthric acid structure | frontiersin.orgnih.gov |
| NMR | ¹H, ¹³C | ¹³C NMR | Structural analysis of complex molecules | Establishing empirical rules for polyether antibiotics | clockss.org |
Molecular Biology Techniques for Genetic Analysis
Molecular biology techniques are essential for understanding the biosynthesis of nybomycin and its derivatives, including the identification and characterization of the responsible gene clusters. The identification of the nybomycin biosynthetic gene cluster has been a significant area of research mdpi.comnih.govukri.orgukri.orguni-saarland.desecondarymetabolites.org. Techniques such as genomic sequencing, transcriptional analysis, and transposon mutagenesis are employed to pinpoint the genes involved in the nybomycin pathway ukri.orgukri.org. Heterologous expression of these gene clusters in host organisms like Streptomyces albus has provided crucial proof-of-principle for gene cluster assignment and facilitated the study of nybomycin biosynthesis and the production of new derivatives mdpi.comnih.govuni-saarland.de. Metabolic engineering strategies, including the deletion or overexpression of specific genes (e.g., regulators like nybWXYZ), are used to enhance nybomycin production titers uni-saarland.de. Understanding the genetic basis allows for the exploration of pathway manipulation, potentially leading to the production of novel, structurally related molecules ukri.orgukri.orguni-saarland.de.
Table 8.3: Molecular Biology Techniques in Nybomycin Derivative Research
| Technique | Application | Research Findings | Reference |
| Genomic Sequencing | Identification of the nybomycin biosynthetic gene cluster | Unprecedented genetic architecture identified in producer organisms | mdpi.comnih.govukri.orgukri.orgsecondarymetabolites.org |
| Transposon Mutagenesis | Identifying genes within the nybomycin biosynthetic gene cluster | Pinpointing essential genes for nybomycin production | ukri.orgukri.org |
| Heterologous Expression | Functional characterization of the nybomycin gene cluster | Expression in S. albus confirmed gene cluster function and enabled derivative production | mdpi.comnih.govuni-saarland.de |
| Metabolic Engineering | Enhancing nybomycin production | Silencing regulatory genes (nybWXYZ) led to increased production titers | uni-saarland.de |
| Mutational Analysis | Delineating the biosynthetic pathway | Understanding the sequence of events and enzyme functions in nybomycin production | ukri.orgukri.orguni-saarland.de |
Biochemical Assays for Enzyme Inhibition Studies
Enzyme Kinetic Studies with Recombinant Topoisomerases
Enzyme kinetic studies are fundamental to elucidating the mechanism of action of potential therapeutic agents like Nybomycin derivatives. These studies typically involve monitoring the enzyme's catalytic activity in the presence of varying concentrations of the inhibitor, using purified recombinant enzymes to ensure consistency and control. Common assays for topoisomerases include DNA supercoiling (for DNA gyrase), DNA relaxation (for topoisomerase I), and decatenation (for topoisomerase IV) assays. By analyzing the changes in kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and inhibition constant (Ki), researchers can determine the inhibitor's potency and mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
Nybomycin and its Derivatives as Topoisomerase Inhibitors
Nybomycin (NYB) and its related compounds, including deoxynybomycin (DNM) and various synthetic derivatives, are recognized for their ability to inhibit bacterial type II topoisomerases, primarily Escherichia coli DNA gyrase and E. coli Topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair in bacteria. Nybomycins are notable for their "reverse antibiotic" activity, meaning they can inhibit fluoroquinolone-resistant bacterial strains, often by targeting mutant forms of DNA gyrase nih.govnih.govuni-saarland.denih.gov. Research also indicates that Nybomycin can inhibit human Topoisomerase IIα, suggesting a broader spectrum of activity, though selectivity is a key area of investigation nih.govnih.gov.
Enzyme Kinetic Findings for Nybomycin (NYB)
Kinetic studies have provided quantitative insights into Nybomycin's inhibitory effects on bacterial topoisomerases:
E. coli DNA Gyrase: In supercoiling assays, Nybomycin was found to inhibit the activity of E. coli DNA gyrase. For the wild-type enzyme, a concentration of approximately 402 μM of NYB was required to completely suppress supercoiling activity. In contrast, the S83L mutant of E. coli DNA gyrase, which confers fluoroquinolone resistance, showed complete suppression of supercoiling at a lower concentration of approximately 134 μM nih.gov. These findings highlight Nybomycin's effectiveness against both wild-type and mutated forms of DNA gyrase, with a notable potency against the mutant enzyme.
E. coli Topoisomerase IV: Studies using decatenation assays demonstrated that Nybomycin inhibits E. coli Topoisomerase IV. A minimal effective concentration of 67 μM was reported for the inhibition of decatenation activity nih.gov. This suggests that Nybomycin may target Topoisomerase IV with greater potency compared to DNA gyrase in E. coli.
Human Topoisomerase IIα: While specific kinetic parameters are less detailed, Nybomycin has been shown to inhibit human Topoisomerase IIα nih.govnih.gov. This finding is significant for understanding its potential cytotoxic effects in mammalian cells and for exploring its broader therapeutic applications.
Enzyme Kinetic Findings for Nybomycin Derivatives
The exploration of Nybomycin derivatives aims to enhance potency, selectivity, and pharmacokinetic properties.
Deoxynybomycin (DNM): Deoxynybomycin has been specifically investigated for its interaction with human Topoisomerase I. In vitro studies indicated that deoxynybomycin selectively inhibits human Topoisomerase I. Kinetic assays using fungal Topoisomerase I and Topoisomerase II reported IC50 values of 9 µM and 4.6 µM, respectively, for deoxynybomycin nih.govmdpi.com. These results suggest that while deoxynybomycin may target Topoisomerase I, its activity profile differs from that of Nybomycin, which primarily targets Type II topoisomerases. Kinetic data for other synthetic Nybomycin derivatives against bacterial or human topoisomerases are less extensively detailed in the available literature, but ongoing research continues to explore their potential.
Current Research Gaps and Future Directions in Nybomycin Derivative Studies
Elucidating Undiscovered Biosynthetic Pathways and Enzymes
While the biosynthetic gene cluster for nybomycin (B1677057) has been identified, the precise functions of several enzymes and the sequence of intermediate steps are not fully understood. mdpi.com Early metabolic labeling studies and the annotation of the nybomycin biosynthetic gene cluster have implicated 4-aminoanthranilic acid as a key precursor. nih.gov The proposed pathway involves the conversion of chorismate to 4-aminoanthranilic acid, followed by the attachment of two acetoacetate (B1235776) units, cyclization, and methylation. researchgate.netnih.gov
Key enzymes in the proposed pathway include:
NybF (DAHP synthase): Catalyzes the initial reaction of the shikimate pathway. researchgate.net
NybK (N-acetyltransferase): Attaches acetoacetate units to 2,6-diaminophenol (B1348841). nih.govresearchgate.net
NybM (Acetoacetyl-CoA synthase): Produces the acetoacetate precursor. mdpi.comnih.gov
NybN (Cyclase): Thought to catalyze the closure of the pyridone rings. researchgate.net
NybS (Methyltransferase): Responsible for the N-methylation of the pyridone rings. researchgate.net
NybP (Salicylate hydroxylase): Potentially involved in hydroxylation reactions. nih.gov
However, several genes within the cluster remain uncharacterized, and the exact mechanisms of ring formation and other modifications are still speculative. Future research should focus on the functional characterization of these unassigned enzymes through gene knockout studies and in vitro enzymatic assays. The isolation and structural elucidation of new nybomycin metabolites provide valuable clues, suggesting additional enzymatic or chemical diversification of the core structure. nih.gov A complete understanding of the biosynthetic machinery will be instrumental for bioengineering approaches to generate novel nybomycin derivatives with improved properties.
Rational Design of Next-Generation Nybomycin Analogues
The development of new antibiotics is a critical area of research to combat the rise of antimicrobial resistance. nih.gov Rational drug design, leveraging structural biology and computational modeling, offers a promising strategy for creating next-generation nybomycin analogues with improved pharmacological properties. nih.govplos.org While some synthetic routes and structure-activity relationship (SAR) studies have been reported, the exploration of the chemical space around the nybomycin scaffold is still in its early stages. researchgate.netrsc.orgnih.gov
Future design strategies should focus on several key objectives:
Broadening the Antibacterial Spectrum: Current nybomycin derivatives are primarily active against Gram-positive bacteria. nih.gov Modifications to the core structure could enhance penetration through the outer membrane of Gram-negative bacteria.
Improving Potency: SAR studies can help identify key functional groups and structural modifications that enhance binding affinity to the target enzyme. mdpi.commdpi.com
Overcoming Resistance: While nybomycins are effective against fluoroquinolone-resistant strains, the potential for resistance to nybomycin itself must be considered. Designing analogues that target multiple sites or have different mechanisms of action could mitigate this risk. plos.org
Optimizing Pharmacokinetic Properties: Synthetic modifications can improve properties such as solubility, bioavailability, and metabolic stability, which are crucial for in vivo efficacy. researchgate.net
The development of robust and scalable synthetic routes is also essential to produce a diverse library of analogues for biological screening. rsc.orgnih.gov The combination of synthetic chemistry, computational modeling, and detailed biological evaluation will be key to advancing nybomycin derivatives as a new class of antibiotics. researchgate.net
Exploring Novel Biological Activities Beyond Current Scope
While the primary focus of nybomycin research has been on its antibacterial properties, there is emerging evidence that these compounds may possess other valuable biological activities. A comprehensive exploration of these activities could lead to the development of nybomycin derivatives for a range of therapeutic applications.
Some nybomycin analogues have demonstrated cytotoxicity against various human cancer cell lines. nih.govnih.gov The proposed mechanisms for this anticancer activity include the inhibition of human topoisomerase IIα and the bioreductive activation by NAD(P)H quinone oxidoreductase 1 (NQO1), leading to the production of intracellular reactive oxygen species (ROS). nih.govnih.gov Further investigation into the SAR for anticancer activity could lead to the development of selective and potent chemotherapeutic agents. mdpi.com
In addition to anticancer potential, nybomycin has been reported to have antiviral and anti-dormant mycobacterial activities. nih.govmedchemexpress.comscbt.com The activity against dormant Mycobacterium tuberculosis is particularly significant, as this is a major challenge in tuberculosis treatment. nih.gov The mechanism for this activity appears to be independent of GyrA inhibition, suggesting a novel mode of action. nih.gov The potential for antiviral applications also warrants further exploration, as new antiviral agents are constantly needed. mdpi.com
Future research should involve systematic screening of existing and novel nybomycin derivatives against a wide range of biological targets, including:
Various cancer cell lines to identify selective anticancer agents.
A broad panel of viruses to explore antiviral potential.
Other microbial pathogens, including fungi and parasites. researchgate.net
Uncovering novel biological activities could significantly expand the therapeutic potential of the nybomycin scaffold, providing new avenues for drug discovery and development.
Q & A
Q. What methodologies are commonly employed for structural elucidation of new Nybomycin derivatives?
Structural determination typically involves a combination of high-performance liquid chromatography (HPLC) for purification, nuclear magnetic resonance (NMR) for stereochemical analysis, and mass spectrometry (MS) for molecular weight and fragmentation patterns. For example, Nybomycin B-D derivatives were characterized using UV spectroscopy, NMR (¹H, ¹³C, and 2D experiments), and high-resolution MS to confirm substituents at C-4 and N-9 positions .
Q. Which standard assays are used to evaluate the antimicrobial and cytotoxic activities of Nybomycin derivatives?
- Antimicrobial activity : Broth microdilution assays against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Saccharomyces cerevisiae), with MIC (minimum inhibitory concentration) values reported .
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., A549 lung cancer, PC3 prostate cancer), with IC₅₀ values calculated. Nybomycin D showed IC₅₀ values of 4.2 µM (A549) and 6.8 µM (PC3) .
Q. How are Nybomycin derivatives typically isolated from microbial sources?
Strains like Streptomyces spp. are cultured under optimized fermentation conditions. Extracts are fractionated via solvent partitioning, followed by HPLC purification. For instance, Streptomyces albus subsp. chlorinus NRRL B-24108 was used to isolate Nybomycin derivatives via ethyl acetate extraction and reverse-phase HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between structurally similar Nybomycin derivatives?
Discrepancies in activity (e.g., Nybomycin D’s cytotoxicity vs. Rubromycins’ lack thereof) require:
- Structure-activity relationship (SAR) analysis : Comparing substituent effects (e.g., methyl groups at C-4) on target binding .
- Mechanistic studies : Western blotting to assess downstream pathways (e.g., 4E-BP1 phosphorylation inhibition by Deoxynyboquinone) .
- In vivo validation : Using models like salamander tail regeneration assays to test functional relevance beyond in vitro systems .
Q. What experimental strategies are effective for revising proposed Nybomycin biosynthetic pathways?
- Heterologous expression : Cloning gene clusters (e.g., 36 kb region in S. albus) into surrogate hosts to confirm biosynthetic steps .
- Gene knockout : Disrupting candidate genes (e.g., nybA encoding a cyclase) to observe intermediate accumulation .
- Metabolite profiling : LC-MS/MS comparison of wild-type and mutant strains to identify pathway branches .
Q. How can researchers optimize the yield of Nybomycin derivatives during microbial fermentation?
- Media optimization : Adjusting carbon/nitrogen sources (e.g., glycerol, ammonium sulfate) to enhance precursor availability.
- Stress induction : Using acidic pH or heavy metals to activate silent gene clusters, as seen in Streptomyces isolates from acidic coal mine reclamation sites .
- Co-culture techniques : Mimicking ecological interactions to trigger secondary metabolite production .
Q. What statistical approaches are recommended for analyzing dose-response data in Nybomycin bioactivity studies?
- Non-linear regression : Fitting IC₅₀ curves using tools like GraphPad Prism.
- ANOVA with post-hoc tests : Comparing activity across derivatives (e.g., Nybomycin D vs. Rubromycins) and controls.
- Principal component analysis (PCA) : Identifying structural features correlated with bioactivity .
Methodological Considerations for Contradictory Data
Q. How should researchers address variability in cytotoxicity results across cell lines?
- Cell line profiling : Test derivatives on panels of cancer types (e.g., HCT116 colon cancer vs. PC3 prostate cancer) to identify tissue-specific sensitivities .
- Mechanistic redundancy : Assess whether multiple pathways (e.g., ROS generation, translation inhibition) contribute to cytotoxicity, which may explain inconsistent results .
Q. What controls are critical for ensuring reproducibility in antimicrobial assays with Nybomycin derivatives?
- Positive controls : Use established antibiotics (e.g., vancomycin for Gram-positive bacteria).
- Solvent controls : Account for DMSO effects on bacterial growth.
- Internal standards : Spike samples with a stable isotope-labeled Nybomycin analog to monitor extraction efficiency .
Emerging Research Directions
Q. How can Nybomycin derivatives be integrated into studies on regenerative biology?
The discovery that γ-Rubromycin (8) inhibits salamander tail regeneration highlights potential for:
- In vivo models : Using amphibians or zebrafish to study metabolite effects on tissue repair.
- Transcriptomic profiling : RNA-seq to identify pathways (e.g., Wnt/β-catenin) modulated by Nybomycin derivatives .
Q. What computational tools are suitable for predicting Nybomycin derivative interactions with biological targets?
- Molecular docking : Software like AutoDock Vina to model binding to 4E-BP1 or bacterial topoisomerases.
- QSAR modeling : Machine learning (e.g., Random Forest) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
Data Management and Reproducibility
Q. How should researchers document synthetic protocols for Nybomycin analogs to ensure reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
